4-[2-(3-Iodophenoxy)ethyl]morpholine
Description
4-[2-(3-Iodophenoxy)ethyl]morpholine is a morpholine derivative characterized by a phenoxyethyl linker substituted with an iodine atom at the meta position of the aromatic ring. The ethoxyethyl-morpholine scaffold provides flexibility and hydrogen-bonding capacity, while the iodine substituent introduces steric bulk and polarizability, which may enhance binding affinity to biological targets .
Properties
CAS No. |
103808-70-4 |
|---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
4-[2-(3-iodophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C12H16INO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2 |
InChI Key |
ZGMVSDFCCFGQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
Halogen Substituent Position and Type
- 4-[2-(4-Iodophenoxy)ethyl]morpholine (CAS 103808-71-5): Differs in iodine position (para vs. meta). The para isomer may exhibit distinct electronic effects due to symmetric resonance stabilization, whereas the meta isomer introduces steric hindrance and asymmetric charge distribution . Molecular Weight: 333.16 g/mol .
- 4-[2-(4-Bromophenoxy)ethyl]morpholine (CAS 836-59-9): Bromine replaces iodine, reducing polarizability and molecular weight (286.16 g/mol).
Linker and Substituent Modifications
4-(3-Iodophenyl)morpholine (CAS 291533-82-9):
- 4-(2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}ethyl)morpholine: Incorporates a sulfonyl group and trifluoromethoxy substituent.
Physicochemical Properties
Table 1: Key Properties of Selected Morpholine Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | cLog P (Predicted) | Key Structural Feature |
|---|---|---|---|---|
| 4-[2-(3-Iodophenoxy)ethyl]morpholine | 3-Iodo-phenoxyethyl | 333.16 | ~3.5* | Meta-iodo, flexible ethoxyethyl linker |
| 4-[2-(4-Iodophenoxy)ethyl]morpholine | 4-Iodo-phenoxyethyl | 333.16 | ~3.5* | Para-iodo, symmetric resonance |
| 4-[2-(4-Bromophenoxy)ethyl]morpholine | 4-Bromo-phenoxyethyl | 286.16 | ~2.8 | Smaller halogen, lower polarizability |
| 4-(3-Iodophenyl)morpholine | 3-Iodo-phenyl | 289.12 | ~2.2 | Rigid, no ethoxyethyl linker |
*Predicted based on analogs in , where para-substituted aryl-morpholine derivatives showed cLog P values between 3.2–4.2 .
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